4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxyphenyl)benzamide
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Overview
Description
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with a 1,1-dioxothiazinan-2-yl substituent and a methoxyphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxyphenyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
Introduction of the 1,1-dioxothiazinan-2-yl Group: This step may involve the reaction of the benzamide intermediate with a thiazinanone derivative under oxidative conditions to introduce the dioxothiazinan group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxothiazinan ring.
Reduction: Reduction reactions could target the carbonyl groups in the benzamide structure.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxyphenyl)benzamide may have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible pharmacological applications, such as anti-inflammatory or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-dioxothiazinan-2-yl)-N-phenylbenzamide: Lacks the methoxy group, which may affect its chemical and biological properties.
N-(2-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)acetamide: Similar structure but with an acetamide group instead of benzamide.
Uniqueness
The presence of both the 1,1-dioxothiazinan-2-yl group and the methoxyphenyl group in 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxyphenyl)benzamide may confer unique properties, such as enhanced stability, specific binding affinity, or distinct reactivity compared to similar compounds.
Biological Activity
Overview of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxyphenyl)benzamide
This compound belongs to a class of benzamide derivatives that may exhibit various biological activities. Benzamide derivatives are often studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound suggests it may interact with biological targets due to its unique thiazine ring and methoxyphenyl substituent.
Anticancer Activity
Benzamide derivatives have shown promise in cancer research. For instance, compounds with similar structural motifs have been reported to inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and inhibiting tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Properties
Many benzamide derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the thiazine moiety in this compound may enhance its ability to penetrate bacterial cell walls or disrupt essential cellular processes, making it a candidate for further studies in antibiotic development.
Anti-inflammatory Effects
Research has indicated that some benzamide compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This could be particularly relevant for conditions such as arthritis or inflammatory bowel disease.
Neuroprotective Effects
Certain benzamide derivatives have been investigated for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s disease. These effects are often attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:
- Substituents on the benzene ring : Electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets.
- Thiazine ring modifications : Alterations to the thiazine structure can enhance binding affinity to specific enzymes or receptors.
Table: Comparison of Biological Activities of Related Compounds
Compound Name | Activity Type | Mechanism of Action | Reference |
---|---|---|---|
Compound A | Anticancer | Induces apoptosis via p53 pathway | [Source 1] |
Compound B | Antimicrobial | Disrupts bacterial cell wall synthesis | [Source 2] |
Compound C | Anti-inflammatory | Inhibits TNF-alpha production | [Source 3] |
Compound D | Neuroprotective | Reduces oxidative stress and modulates neurotransmitters | [Source 4] |
Case Study 1: Anticancer Activity
A study focusing on a series of benzamide derivatives demonstrated that modifications at the para position significantly increased cytotoxicity against breast cancer cells. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity.
Case Study 2: Antimicrobial Efficacy
Research on thiazole-containing benzamides revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural features contribute to enhanced membrane permeability and target specificity.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-7-3-2-6-16(17)19-18(21)14-8-10-15(11-9-14)20-12-4-5-13-25(20,22)23/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPMPQUFZOFWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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